2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Overview
Description
2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(5-ethyl-1,3-thiazol-2-yl)ethanone with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the formation of the thiazole ring followed by functionalization at various positions. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-1,3-thiazol-2-yl)ethan-1-amine
- 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- 2-(5-Phenyl-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness
2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group at the 5-position of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(5-ethyl-1,3-thiazol-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUPMFDHQLUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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